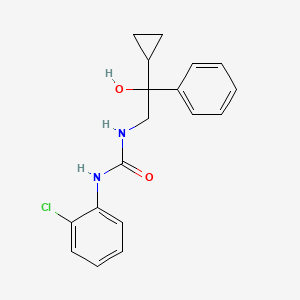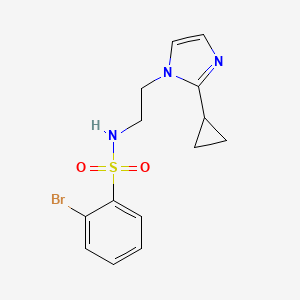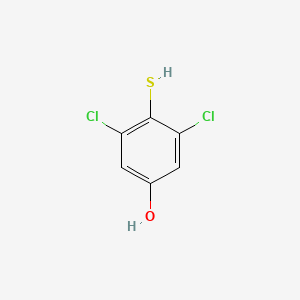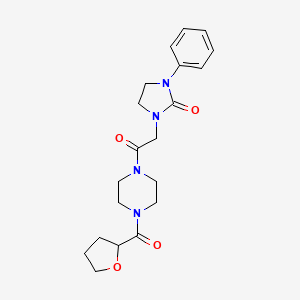![molecular formula C14H14N4OS B2433901 N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 1181140-76-0](/img/structure/B2433901.png)
N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide, also known as CMISPA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfhydryl compounds and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the interaction of the compound with sulfhydryl groups in proteins. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the protein. In cancer cells, this can lead to the induction of apoptosis, while in bacteria, it can disrupt essential cellular processes and lead to cell death.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial properties, N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has also been found to have antioxidant activity. This activity is believed to be due to the compound's ability to scavenge free radicals, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unaffected. This makes it a potentially safer alternative to traditional chemotherapy drugs and antibiotics.
However, there are also some limitations to using N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide in lab experiments. One of these is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its toxicity and pharmacokinetics, which will need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide. One area of interest is in the development of new anticancer drugs based on the compound's mechanism of action. Another area of interest is in the development of new antibiotics to combat the growing problem of antibiotic resistance.
In addition, there is also potential for the use of N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide in other areas of research, such as neurodegenerative diseases and inflammation. Further studies will be needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is a promising compound with potential applications in scientific research. Its ability to selectively target cancer cells and bacteria, while leaving healthy cells unaffected, makes it a potentially safer alternative to traditional chemotherapy drugs and antibiotics. Further research will be needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, but the potential for the development of new drugs based on this compound is promising.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide involves the reaction of N-(cyanomethyl)-N-phenylacetamide with 1-methyl-1H-imidazole-2-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide. This method has been reported to yield the compound in good yields and high purity.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has been found to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. It has been reported that N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This mechanism of action makes N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide a promising candidate for the development of anticancer drugs.
In addition to its potential anticancer properties, N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has also been found to exhibit antibacterial activity. Studies have shown that N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(1-methylimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-17-10-8-16-14(17)20-11-13(19)18(9-7-15)12-5-3-2-4-6-12/h2-6,8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZBTPJYOMXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2433818.png)
![2-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B2433819.png)


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2433826.png)
![(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2433827.png)
![[2-[(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2433828.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2433829.png)
![1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2433830.png)
![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2433833.png)


